molecular formula C17H22N2O2 B045247 N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide CAS No. 124237-27-0

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide

Cat. No. B045247
M. Wt: 286.37 g/mol
InChI Key: SJLKMYZKQSIFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, also known as DMPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of pyrrole derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism Of Action

The exact mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 and phospholipase A2. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in the regulation of pain and neuronal excitability.

Biochemical And Physiological Effects

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1, in vitro and in vivo. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been found to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory process. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.

Advantages And Limitations For Lab Experiments

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, particularly in the presence of moisture and light. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also has low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, particularly its interaction with ion channels and enzymes involved in the inflammatory process. Furthermore, the potential use of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide in the treatment of various inflammatory and pain-related conditions, as well as its anticancer activity, warrants further investigation.

Synthesis Methods

The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide involves the reaction between 2,5-dimethyl-1H-pyrrole and 2-methyl-2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.

properties

CAS RN

124237-27-0

Product Name

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C17H22N2O2/c1-12-7-6-8-15(11-12)21-17(4,5)16(20)18-19-13(2)9-10-14(19)3/h6-11H,1-5H3,(H,18,20)

InChI Key

SJLKMYZKQSIFFN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C

Other CAS RN

124237-27-0

synonyms

N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide

Origin of Product

United States

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